5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, and a piperidine moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one
- 1-methylpiperidine-3-carboxylic acid ethyl ester
- 3(5)-amino-5(3)-hydroxy pyrazoles
Uniqueness
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific combination of functional groups and its pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS Number: 923184-81-0) is a synthetic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O2 with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core substituted with an ethyl group and a piperidine-derived carbonyl moiety.
Property | Value |
---|---|
CAS Number | 923184-81-0 |
Molecular Formula | C21H24N4O2 |
Molecular Weight | 364.4 g/mol |
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, studies on related compounds have shown their ability to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. The presence of the piperidine moiety in this compound suggests potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission.
Anticancer Properties
Several studies have evaluated the anticancer activity of pyrazolo[4,3-c]pyridines. For instance, derivatives have been reported to exhibit significant inhibition against various cancer cell lines:
- In vitro studies show that certain pyrazolo derivatives can inhibit cell proliferation in human tumor cell lines such as HeLa and A375 with IC50 values ranging from nanomolar to micromolar concentrations .
Neuropharmacological Effects
The structural features of this compound suggest potential effects on the central nervous system. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:
- Dopaminergic and serotonergic modulation has been observed in related compounds, indicating potential applications in treating neurological disorders .
Study 1: Inhibition of PI3K Pathway
A recent study synthesized a series of pyrazolo derivatives and tested their inhibitory effects on the PI3K pathway. The most potent compound exhibited an IC50 value of 18 nM against PI3Kδ. The structure of these compounds was optimized to enhance selectivity and potency .
Study 2: Antitumor Activity
In a comparative study involving various pyrazolo derivatives, it was found that modifications at specific positions significantly affected their anticancer activity. For example, compounds with bulky substituents at the C(5) position demonstrated enhanced selectivity against cancer cell lines .
Properties
IUPAC Name |
5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-3-23-13-17(20(26)24-11-7-8-15(2)12-24)19-18(14-23)21(27)25(22-19)16-9-5-4-6-10-16/h4-6,9-10,13-15H,3,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPSQWWNBCIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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